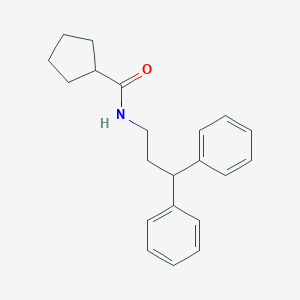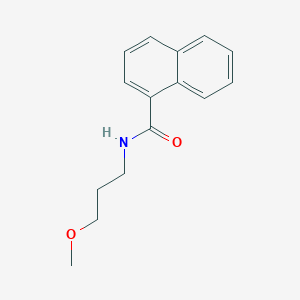![molecular formula C17H14FN3OS2 B258779 4-fluoro-N-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B258779.png)
4-fluoro-N-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-N-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)benzamide, also known as Compound A, is a novel small molecule with potential applications in scientific research. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of 4-fluoro-N-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)benzamide A is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, this compound A has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. In neurons, this compound A has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound A has been shown to have a number of biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis, or programmed cell death. In neurons, it has been shown to protect against oxidative stress and inflammation. Additionally, this compound A has been shown to have anti-inflammatory and antioxidant effects in other cell types.
実験室実験の利点と制限
One advantage of 4-fluoro-N-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)benzamide A is that it is a small molecule, which makes it relatively easy to synthesize and modify. Additionally, it has been shown to have a high degree of selectivity for certain enzymes and signaling pathways, which makes it a useful tool for studying these processes. However, one limitation of this compound A is that it has not yet been extensively studied in vivo, so its potential for clinical applications is not yet clear.
将来の方向性
There are several potential future directions for research on 4-fluoro-N-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)benzamide A. One direction is to further explore its potential applications in cancer research, particularly in combination with other therapies. Another direction is to investigate its potential for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and to determine its safety and efficacy in vivo.
合成法
The synthesis of 4-fluoro-N-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)benzamide A involves several steps, including the reaction of 4-fluoroaniline with thioacetic acid, followed by the reaction with potassium thiocyanate and chloroacetyl chloride to form 5-chloro-N-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine. This compound is then reacted with 4-methylbenzenethiol and sodium hydride to form 5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-amine. Finally, this compound is reacted with benzoyl chloride to form this compound.
科学的研究の応用
4-fluoro-N-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)benzamide A has potential applications in scientific research, particularly in the fields of neuroscience and cancer research. In neuroscience, this compound A has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound A has been shown to inhibit the growth of cancer cells and may be useful in the development of new cancer therapies.
特性
分子式 |
C17H14FN3OS2 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
4-fluoro-N-[5-[(4-methylphenyl)sulfanylmethyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C17H14FN3OS2/c1-11-2-8-14(9-3-11)23-10-15-20-21-17(24-15)19-16(22)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,21,22) |
InChIキー |
FKWXHYJHDPSLEC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SCC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F |
正規SMILES |
CC1=CC=C(C=C1)SCC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B258696.png)
![[3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B258698.png)
![N-isopropyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B258701.png)
![2-[(2-Methyl-1-piperidinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B258702.png)
![Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258705.png)

![4-[3-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-3-oxo-1-propenyl]phenyl methyl ether](/img/structure/B258707.png)

![Methyl 2-[(cyclopentylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B258709.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B258712.png)
![1-{[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]carbonyl}piperidine](/img/structure/B258713.png)
![Methyl 4,5-dimethyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B258714.png)
![Propan-2-yl 4-carbamoyl-5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B258717.png)
![dimethyl 3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B258720.png)